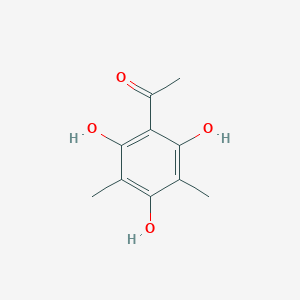![molecular formula C28H18 B089332 heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene CAS No. 13929-87-8](/img/structure/B89332.png)
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene is a derivative of triptycene, a rigid, propeller-shaped molecule composed of three benzene rings fused to a central bicyclic core. This compound is known for its unique three-dimensional structure, which imparts distinct physical and chemical properties. The structural rigidity and symmetry of this compound make it an interesting subject for research in various fields, including materials science, supramolecular chemistry, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene typically involves multi-step organic reactions. One common method starts with the Diels-Alder reaction between anthracene and benzoquinone, followed by further functionalization to introduce the naphthalene moiety. Another approach involves the cycloaddition of benzyne intermediates with anthracene derivatives .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthetic routes. advancements in synthetic methodologies, such as regioselective synthesis and the use of efficient catalysts, have made it possible to produce this compound on a larger scale .
化学反应分析
Types of Reactions
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds .
科学研究应用
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a useful probe for studying molecular interactions and recognition processes.
Medicine: Research is ongoing into its potential use as a scaffold for drug development, particularly in the design of molecules with specific three-dimensional shapes.
作用机制
The mechanism of action of heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene is largely dependent on its structural features. The rigid, three-dimensional framework allows for precise spatial orientation of functional groups, which can interact with specific molecular targets. This interaction can influence various biochemical pathways and molecular recognition processes. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .
相似化合物的比较
Similar Compounds
Triptycene: The parent compound, known for its rigid, propeller-like structure.
Hexamethoxytriptycene: A derivative with methoxy groups that enhance its solubility and reactivity.
Naphthopleiadene: A related compound with a similar three-dimensional framework but different electronic properties.
Uniqueness
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular recognition and interaction .
属性
CAS 编号 |
13929-87-8 |
|---|---|
分子式 |
C28H18 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene |
InChI |
InChI=1S/C28H18/c1-2-8-18-14-20-16-26-25(15-19(20)13-17(18)7-1)27-21-9-3-5-11-23(21)28(26)24-12-6-4-10-22(24)27/h1-16,27-28H |
InChI 键 |
KQDVXKOVVCYSNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57 |
规范 SMILES |
C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


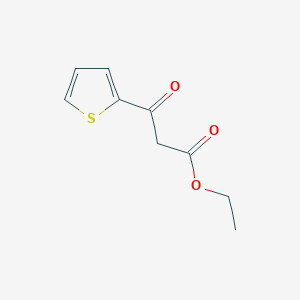
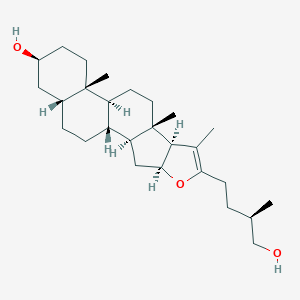

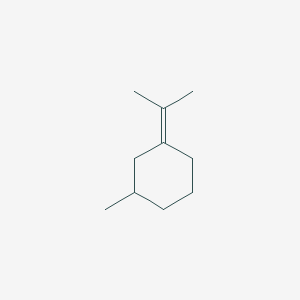
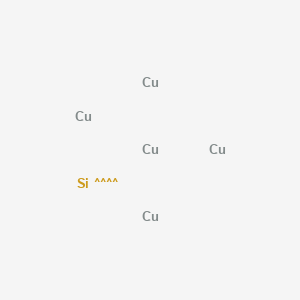
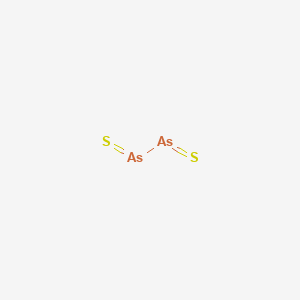
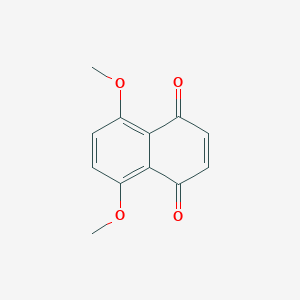
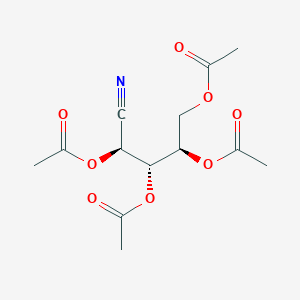
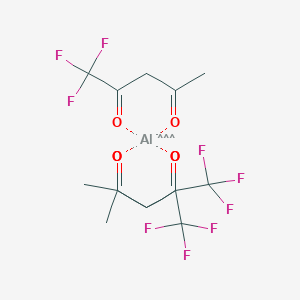
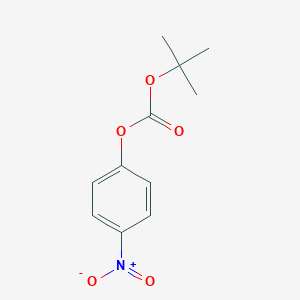
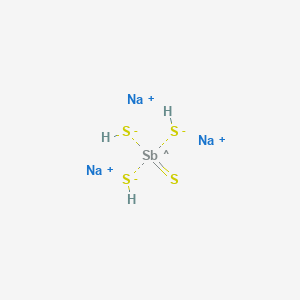

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)
